molecular formula C9H10N2OS B1412028 3-(Thiazolidin-3-yl)picolinaldehyde CAS No. 1779122-08-5

3-(Thiazolidin-3-yl)picolinaldehyde

Cat. No.: B1412028
CAS No.: 1779122-08-5
M. Wt: 194.26 g/mol
InChI Key: FVHAXMIWQSKEDK-UHFFFAOYSA-N
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Description

3-(Thiazolidin-3-yl)picolinaldehyde is an organic compound with the molecular formula C9H10N2OS It features a thiazolidine ring fused to a picolinaldehyde moiety, making it a unique structure of interest in various fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiazolidin-3-yl)picolinaldehyde typically involves the condensation of thiazolidine with picolinaldehyde under controlled conditions. One common method includes:

    Condensation Reaction: Thiazolidine is reacted with picolinaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction is usually carried out in an organic solvent like ethanol or methanol.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Thiazolidin-3-yl)picolinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 3-(Thiazolidin-3-yl)picolinic acid.

    Reduction: 3-(Thiazolidin-3-yl)picolinalcohol.

    Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Thiazolidin-3-yl)picolinaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biological Studies: Used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Thiazolidin-3-yl)picolinaldehyde in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect protein function.

Comparison with Similar Compounds

Similar Compounds

    3-(Thiazolidin-2-yl)picolinaldehyde: Similar structure but with the thiazolidine ring attached at a different position.

    3-(Thiazolidin-4-yl)picolinaldehyde: Another positional isomer with different chemical properties.

    2-(Thiazolidin-3-yl)benzaldehyde: A structurally related compound with a benzaldehyde moiety instead of picolinaldehyde.

Uniqueness

3-(Thiazolidin-3-yl)picolinaldehyde is unique due to the specific positioning of the thiazolidine ring and the picolinaldehyde moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research in medicinal chemistry and other scientific fields.

Properties

IUPAC Name

3-(1,3-thiazolidin-3-yl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c12-6-8-9(2-1-3-10-8)11-4-5-13-7-11/h1-3,6H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHAXMIWQSKEDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(N=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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